tiazóis trissubstituídos

2,4,5-Substituted Thiazoles are a class of heterocyclic compounds characterized by the presence of a sulfur atom and a nitrogen atom in an organic ring structure. These molecules exhibit diverse chemical properties due to their unique electronic structures, making them highly valuable in various applications across multiple industries.

In pharmaceutical research, 2,4,5-substituted thiazoles have shown potential as drug candidates owing to their ability to modulate a wide range of biological activities including anti-inflammatory, antiviral, and anticancer properties. The specific substituents at the 2, 4, and 5 positions can significantly influence the molecular activity and selectivity, thereby offering opportunities for targeted therapeutic development.

In addition to pharmaceutical applications, these compounds are also utilized in agrochemicals, where they may act as herbicides or fungicides by disrupting essential biological processes in plants. Their chemical versatility allows them to be tailored to fit specific functional requirements through strategic substitution, making them a versatile tool in synthetic chemistry and material science research.

Due to their complex structure and potential applications, 2,4,5-substituted thiazoles continue to attract significant interest from researchers aiming to explore new functionalities and broaden their application scope.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

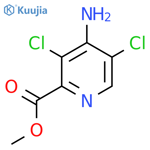

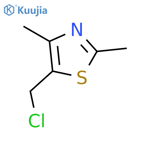

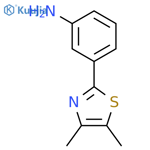

|

5-(chloromethyl)-2,4-dimethyl-1,3-thiazole | 98134-35-1 | C6H8ClNS |

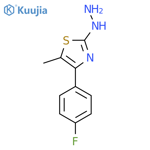

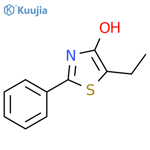

|

4-(4-Fluorophenyl)-2-hydrazinyl-5-methylthiazole | 886494-45-7 | C10H10FN3S |

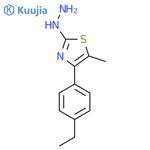

|

4-(4-Ethylphenyl)-2-hydrazinyl-5-methylthiazole | 886494-55-9 | C12H15N3S |

|

Benzenamine, 3-(4,5-dimethyl-2-thiazolyl)- | 134811-94-2 | C11H12N2S |

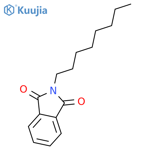

|

4-Thiazolol, 5-ethyl-2-phenyl- | 104223-98-5 | C11H11NOS |

|

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one Hydrochloride | 106012-40-2 | C6H9ClN2OS |

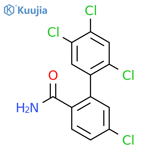

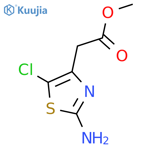

|

Methyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)acetate | 1052722-35-6 | C6H7ClN2O2S |

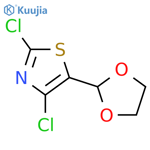

|

2,4-dichloro-5-(1,3-dioxolan-2-yl)thiazole | 141764-85-4 | C6H5Cl2NO2S |

|

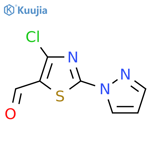

4-chloro-2-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde | 499796-83-7 | C7H4ClN3OS |

|

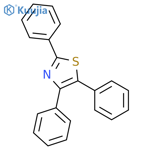

2,4,5-triphenyl-1,3-thiazole | 2104-11-2 | C21H15NS |

Literatura Relacionada

-

1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

Fornecedores recomendados

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados